N-Methyl-4,6-dioxo-1,6-dihydro-4lambda~5~-pyrazine-2-carboxamide
Overview
Description
N-Methyl-4,6-dioxo-1,6-dihydro-4lambda~5~-pyrazine-2-carboxamide is a heterocyclic organic compound with the molecular formula C6H7N3O3 This compound is characterized by a pyrazine ring substituted with a methyl group, two oxo groups, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-4,6-dioxo-1,6-dihydro-4lambda~5~-pyrazine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyrazine with methyl isocyanate in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic addition followed by cyclization to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis techniques. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated reactors and real-time monitoring systems ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of additional oxo groups or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles (amines, alcohols); reactions often require catalysts or acidic/basic conditions to proceed efficiently.
Major Products Formed:
- Oxidized derivatives with additional oxo groups.
- Reduced pyrazine derivatives.
- Substituted pyrazine compounds with different functional groups replacing the carboxamide group.
Scientific Research Applications
N-Methyl-4,6-dioxo-1,6-dihydro-4lambda~5~-pyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and cancer cell lines.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets. Research is ongoing to develop derivatives with enhanced pharmacological properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-Methyl-4,6-dioxo-1,6-dihydro-4lambda~5~-pyrazine-2-carboxamide exerts its effects is primarily through interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes.
Comparison with Similar Compounds
N-Methyl-4,6-dioxo-1,6-dihydro-4lambda~5~-pyrazine-2-carboxamide can be compared with other pyrazine derivatives such as:
- 4,6-Dioxo-1,6-dihydro-4lambda~5~-pyrazine-2-carboxamide:
Properties
IUPAC Name |
N-methyl-4-oxido-6-oxo-1H-pyrazin-4-ium-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-7-6(11)4-2-9(12)3-5(10)8-4/h2-3H,1H3,(H,7,11)(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSUCBXXQDFELR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C[N+](=CC(=O)N1)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506330 | |
Record name | N-Methyl-4,6-dioxo-1,6-dihydro-4lambda~5~-pyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77775-49-6 | |
Record name | N-Methyl-4,6-dioxo-1,6-dihydro-4lambda~5~-pyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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